molecular formula C8H15F2NO3 B12818697 tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate

tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate

Cat. No.: B12818697
M. Wt: 211.21 g/mol
InChI Key: NLSRUOLFFBDDOB-UHFFFAOYSA-N
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Description

tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate is an organic compound with the molecular formula C8H16F2NO3 It is a derivative of carbamic acid and contains a tert-butyl group, a difluoromethyl group, and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethylating agent under controlled conditions. One common method involves the use of difluoromethyl iodide (CF2I2) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile. The reaction is carried out at low temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The difluoromethyl group can be reduced to a methyl group.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxy group to a leaving group.

Major Products Formed

    Oxidation: Formation of tert-butyl (1,1-difluoro-3-oxopropan-2-yl)carbamate.

    Reduction: Formation of tert-butyl (1,1-difluoro-3-methylpropan-2-yl)carbamate.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug intermediate. Its structural features may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the difluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate: Contains an additional fluorine atom, which may alter its reactivity and biological activity.

    tert-Butyl carbamate: Lacks the difluoromethyl and hydroxypropyl groups, making it less versatile in chemical transformations.

    tert-Butyl (1,1-difluoro-3-oxopropan-2-yl)carbamate: An oxidized derivative with different chemical properties.

Uniqueness

tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H15F2NO3

Molecular Weight

211.21 g/mol

IUPAC Name

tert-butyl N-(1,1-difluoro-3-hydroxypropan-2-yl)carbamate

InChI

InChI=1S/C8H15F2NO3/c1-8(2,3)14-7(13)11-5(4-12)6(9)10/h5-6,12H,4H2,1-3H3,(H,11,13)

InChI Key

NLSRUOLFFBDDOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(F)F

Origin of Product

United States

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